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Compound of Interest

(3-Amino-4-hydroxyphenyl)acetic
Compound Name: d
aci

Cat. No.: B130158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
Amino-4-hydroxyphenyl)acetic acid. Due to the limited availability of direct experimental
spectra for this specific compound, this document presents predicted data based on its
chemical structure, alongside detailed, generalized experimental protocols for acquiring such
data. This guide is intended to serve as a valuable resource for the identification,
characterization, and quality control of (3-Amino-4-hydroxyphenyl)acetic acid in a research
and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis
of (3-Amino-4-hydroxyphenyl)acetic acid. These values are estimated based on the analysis
of its functional groups and chemical environment.

Table 1: Predicted *H NMR Spectral Data (500 MHz,
DMSO-de)
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Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)

~9.5-12.0 Broad Singlet 1H -COOH

~85-95 Broad Singlet 1H Ar-OH

~6.65 Doublet 1H Ar-H (ortho to -OH)
Ar-H (ortho to -

~6.50 Doublet of Doublets 1H CH2COOH, meta to -
OH)

~6.40 Singlet 1H Ar-H (ortho to -NH2)

~45-55 Broad Singlet 2H -NH:z

~3.40 Singlet 2H -CH2COOH

Table 2: Predicted *C NMR Spectral Data (125 MHz,

DMSO-ds)
Chemical Shift (8) (ppm) Assignment
~173 -COOH
~145 C-OH
~135 C-NH:z
~125 C (quaternary, ortho to -CH2COOH)
~118 CH (ortho to -OH)
~115 CH (ortho to -NHz2)
~114 CH (ortho to -CH2COOH, meta to -OH)
~40 -CH2COOH

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

O-H (phenol) and N-H (amine)

3400 - 3200 Broad, Strong _

stretching

O-H (carboxylic acid)
3300 - 2500 Broad, Strong )

stretching

C=0 (carboxylic acid)
~1700 Strong ]

stretching

) N-H bending and C=C

~1600 Medium ] )

aromatic stretching
~1500 Medium C=C aromatic stretching
~1250 Medium C-O (phenol) stretching

Table 4: Predicted Mass Spectrometry Data

(Electrospray lonization - ESI)

Assignment

m/z (Positive Mode)

168.06
151.06 [M+H - NHs]*
122.05 [M+H - HCOOH]*

m/z (Negative Mode)

Assignment

166.05

122.05

[M-H - CO2]~

M = Molecular Weight of (3-Amino-4-hydroxyphenyl)acetic acid (CsHoNO3): 167.16 g/mol .

[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above. These protocols are broadly applicable to solid organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule.

Protocol:
e Sample Preparation:
o Accurately weigh 5-10 mg of (3-Amino-4-hydroxyphenyl)acetic acid.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-de) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
o Transfer the solution to a standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Instrument Parameters (*H NMR):
o Spectrometer Frequency: 500 MHz
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
o Number of Scans: 16-64 (depending on sample concentration).
o Relaxation Delay (d1): 1-5 seconds.
o Acquisition Time: 2-4 seconds.
o Spectral Width: -2 to 12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer Frequency: 125 MHz
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[e]

Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30').

o

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[¢]

Relaxation Delay (d1): 2 seconds.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Spectral Width: 0 to 200 ppm.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the spectrum.
o Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the
respective nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Protocol (Attenuated Total Reflectance - ATR):
e Background Spectrum:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2][3] Wipe with a suitable
solvent like isopropanol and allow it to dry completely.

o Record a background spectrum of the empty ATR stage. This will be subtracted from the
sample spectrum.

e Sample Measurement:
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o Place a small amount of the solid (3-Amino-4-hydroxyphenyl)acetic acid powder
directly onto the center of the ATR crystal, ensuring complete coverage of the crystal
surface.[4]

o Lower the press arm and apply firm, even pressure to ensure good contact between the
sample and the crystal.[4]

e Instrument Parameters:
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Data Processing:

o The instrument software will automatically subtract the background spectrum from the

sample spectrum.
o Identify and label the major absorption bands.

o Correlate the observed absorption bands with known vibrational frequencies of functional
groups to confirm the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a stock solution of (3-Amino-4-hydroxyphenyl)acetic acid at a concentration of
approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[5][6]

o From the stock solution, prepare a dilute solution for infusion or injection into the mass
spectrometer, typically in the range of 1-10 pg/mL, using a solvent mixture compatible with
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ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[5][6][7]
o Filter the final solution through a 0.22 um syringe filter to remove any particulates.[5][6]

e Instrument Parameters (ESI-MS):

o lonization Mode: Both positive and negative ion modes should be run to obtain
comprehensive data.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

o Capillary Voltage: Typically 3-5 kV.

o Nebulizing Gas (Nz): Adjust flow for a stable spray.

o Drying Gas (N2) Temperature: Typically 200-350 °C.
o Tandem Mass Spectrometry (MS/MS):

o For structural information, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion ([M+H]* or [M-H]~) and subjecting it to collision-induced dissociation (CID).

o Vary the collision energy to observe different fragmentation patterns.
» Data Processing:
o Identify the molecular ion peak ([M+H]* or [M-H]~) to confirm the molecular weight.

o Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of
the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic
characterization of a chemical compound like (3-Amino-4-hydroxyphenyl)acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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